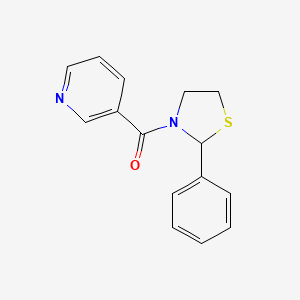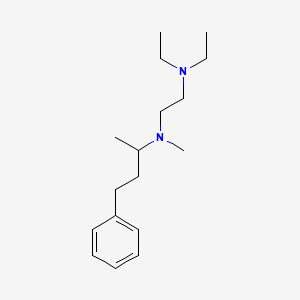![molecular formula C34H24N2O4 B4960884 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B4960884.png)
4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid is a complex organic compound featuring an imidazole ring substituted with phenoxyphenyl groups and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-phenoxybenzoic acid, which can be synthesized by oxidizing 4-phenoxyacetophenone using sodium hypochlorite in the presence of polyethylene glycol (PEG)-400 as a phase transfer catalyst . The imidazole ring is then constructed through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized under strong oxidative conditions.
Reduction: The imidazole ring can be reduced using suitable reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy groups can lead to the formation of quinones, while reduction of the imidazole ring can yield dihydroimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. The phenoxy groups enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Hexafluoroisopropylidene)bis(benzoic acid): Another benzoic acid derivative with unique properties.
Bis(4-phenoxyphenyl)methanone: A structurally related compound with different functional groups.
Uniqueness
4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid is unique due to its combination of an imidazole ring and phenoxyphenyl groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O4/c37-34(38)26-13-11-25(12-14-26)33-35-31(23-15-19-29(20-16-23)39-27-7-3-1-4-8-27)32(36-33)24-17-21-30(22-18-24)40-28-9-5-2-6-10-28/h1-22H,(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFSUZJKWMOXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4960801.png)
![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)




![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4960849.png)
![1-(4-ethoxyphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960866.png)
![2-METHYLBUTYL 4'-OCTYL-[1,1'-BIPHENYL]-4-CARBOXYLATE](/img/structure/B4960880.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B4960889.png)
![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B4960892.png)
![Ethyl 5-methyl-4-oxo-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)

